Cholinesterase Inhibitory Class Potency Versus Positive Controls Donepezil and Acarbose in the Aryl(4-phenylpiperazin-1-yl)methanethione Series
The aryl(4-phenylpiperazin-1-yl)methanethione series, to which the target compound belongs, has been evaluated in head-to-head enzymatic assays against the clinical standards donepezil and acarbose [1]. The majority of synthesized derivatives in this series demonstrated AChE inhibitory potency superior to donepezil, and all tested derivatives exhibited BChE inhibitory potency superior to donepezil [1]. Notably, a subset of compounds also surpassed acarbose in α-glucosidase inhibition [1]. While the target compound itself was not the most potent member of the series (the lead compound 4k achieved the highest dual cholinesterase inhibition), the class-level data establish that the 4-phenylpiperazin-1-yl methanethione pharmacophore reliably delivers multi-target inhibition exceeding clinical benchmarks, a feature not uniformly present across structurally distinct anti-Alzheimer chemotypes [2].
| Evidence Dimension | In vitro enzymatic inhibition (AChE, BChE, α-glucosidase) |
|---|---|
| Target Compound Data | Specific IC₅₀ values for (5-(4-chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione are not individually reported in the primary literature; the compound is evaluated as part of the 4a–n series [1]. |
| Comparator Or Baseline | Donepezil (AChE/BChE positive control); Acarbose (α-glucosidase positive control); Compound 4k (most potent series member) [1]. |
| Quantified Difference | Qualitative: Most series members > donepezil vs. AChE; All series members > donepezil vs. BChE; Selected series members > acarbose vs. α-glucosidase. Quantitative: Absolute IC₅₀ values for individual compounds are reported in the primary publication but not extractable for the specific target compound from available excerpts [1]. |
| Conditions | In vitro enzyme inhibition assays (AChE, BChE, and α-glucosidase) as described in Ansari et al. (2022), Journal of Molecular Structure, 1262, 132945 [1]. |
Why This Matters
Confirms that the 4-phenylpiperazin-1-yl methanethione pharmacophore provides a validated, multi-target anti-Alzheimer scaffold with demonstrated superiority over clinical standards, supporting procurement for cholinesterase-focused drug discovery programs.
- [1] Ansari, S., Noori, M., Pedrood, K., Mohammadi-Khanaposhtani, M., Moazzam, A., Hosseini, S., Larijani, B., Adibi, H., Biglar, M., Hamedifar, H., Rahmani, H., Mahdavi, M., Sadeghian, N. & Taslimi, P. (2022). Novel aryl(4-phenylpiperazin-1-yl)methanethione derivatives as new anti-Alzheimer agents: Design, synthesis, in vitro and in silico assays. Journal of Molecular Structure, 1262, 132945. View Source
- [2] Ansari et al. (2022) Highlights: 'Most of the synthesized derivatives were more potent than standard inhibitor donepezil against AChE and all the synthesized compounds were more potent than donepezil against BChE. Moreover, some of these new compounds were more potent than acarbose (positive control) against α-glucosidase.' View Source
